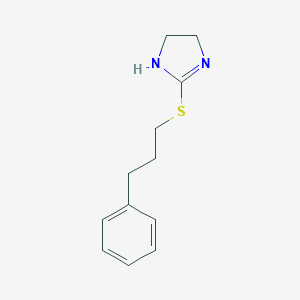
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a white crystalline powder that is soluble in most organic solvents. It is widely used as a catalyst in organic synthesis, and its applications have expanded to include medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a wide range of applications in scientific research, particularly in organic synthesis. It is commonly used as a catalyst in esterification, amidation, and transesterification reactions. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has also been used in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been used as a reagent in the synthesis of polymers, such as polyesters and polyamides.
Wirkmechanismus
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a nucleophilic catalyst, facilitating the reaction between the carbonyl group of the substrate and the nucleophile. The morpholine ring of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a base, deprotonating the nucleophile and making it more reactive. The phenoxyacetyl group of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone stabilizes the intermediate formed during the reaction, increasing the rate of the reaction. The mechanism of action of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been extensively studied, and its catalytic activity has been found to be highly efficient and selective.
Biochemische Und Physiologische Effekte
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is non-toxic and does not have any significant adverse effects on human health. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is not metabolized in the body and is rapidly eliminated through urine and feces. However, further studies are required to determine the long-term effects of exposure to 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has several advantages as a catalyst in lab experiments. It is a highly efficient and selective catalyst, making it ideal for use in organic synthesis. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is also readily available and cost-effective, allowing for large-scale synthesis of compounds. However, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has some limitations, such as its sensitivity to moisture and air, which can affect its catalytic activity. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be difficult to handle and store due to its hygroscopic nature.
Zukünftige Richtungen
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has the potential for further research in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of biologically active compounds with potential therapeutic applications. In drug discovery, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used to synthesize novel drug candidates with improved pharmacological properties. In material science, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of polymers with unique properties, such as biodegradability and biocompatibility. Further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone in these fields.
Conclusion
In conclusion, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is a versatile and efficient catalyst that has gained significant attention in scientific research. Its applications in organic synthesis, medicinal chemistry, drug discovery, and material science have expanded rapidly in recent years. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a unique mechanism of action and has been found to be highly efficient and selective in catalyzing various reactions. However, further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone and its long-term effects on human health.
Synthesemethoden
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be synthesized through a multistep process that involves the reaction of phenoxyacetic acid with morpholine, followed by acetylation with acetic anhydride and subsequent methylation with methyl iodide. The resulting product is then purified through recrystallization to obtain pure 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone. The synthesis of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is relatively simple and can be carried out on a large scale, making it a cost-effective catalyst for organic synthesis.
Eigenschaften
Produktname |
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3,3-dimethyl-4-(2-phenoxyacetyl)morpholin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-14(2)13(17)18-9-8-15(14)12(16)10-19-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
YQKJHVHMSUWNMF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)